6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester
Overview
Description
“6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester” is a type of organoboron compound that is highly valuable in organic synthesis . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters like “6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester” can be achieved through various methods. One of the most promising methods is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Chemical Reactions Analysis
Boronic esters like “6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester” are often used in Suzuki–Miyaura coupling reactions . In addition, a recent study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Scientific Research Applications
Synthesis and Coupling Reactions
One significant application of this compound lies in its role in facilitating Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. Research has demonstrated the utility of related boronic acid esters in synthesizing complex organic structures, such as quinolines, through Suzuki coupling, showcasing their importance in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Li et al., 2005). Furthermore, studies have explored the synthesis of novel halopyridinylboronic acids and esters as stable, crystalline partners for classical Suzuki cross-coupling, enabling the production of new pyridine libraries, which can be vital for drug discovery and development (Bouillon et al., 2003).
Analytical Challenges and Solutions
The analysis of highly reactive pinacolboronate esters poses unique challenges due to their propensity for hydrolysis. Innovative strategies have been developed to stabilize these compounds for analytical purposes, demonstrating the critical nature of understanding their behavior for quality control in synthesis processes (Zhong et al., 2012). This research is crucial for the pharmaceutical industry, where the purity of intermediates directly impacts the efficacy and safety of drug products.
Novel Synthesis Methods
Researchers have also focused on developing efficient synthesis methods for boronic acids and esters, including those related to "6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester." For instance, a practical synthesis approach for a similar compound, (2-aminopyrimidin-5-yl) boronic acid, highlights the importance of cost-effective and scalable methods in producing boronic acids and esters for industrial and research applications (Patel et al., 2016).
Broad Applicability
The broad applicability of boronic acid pinacol esters in synthetic chemistry is further exemplified by their use in the rapid synthesis of complex molecules via microwave-assisted reactions, emphasizing their role in accelerating the discovery and development of new compounds (Dimauro & Kennedy, 2007).
Safety and Hazards
Boronic esters can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if in eyes .
Future Directions
Boronic esters like “6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester” are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Future research may focus on developing more efficient and versatile methods for the synthesis and application of boronic esters in organic synthesis .
properties
IUPAC Name |
2-(5-methylpyridin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O2/c1-12-6-8-14(19-10-12)15-9-7-13(11-20-15)18-21-16(2,3)17(4,5)22-18/h6-11H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYSBTORYMXYEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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